2-[6-(ethanesulfonyl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl]acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
2-[6-(ethanesulfonyl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl]acetic acid is a useful research compound. Its molecular formula is C12H13NO6S and its molecular weight is 299.3. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
2-[6-(ethanesulfonyl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl]acetic acid (CAS Number: 1082837-93-1) is a compound belonging to the class of benzoxazine derivatives. These compounds are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article aims to provide a comprehensive overview of the biological activity associated with this specific compound, drawing on various research findings and case studies.
The molecular formula of this compound is C12H13NO6S, with a molecular weight of 299.30 g/mol. The structure features a benzoxazine core, which is pivotal for its biological interactions.
Property | Value |
---|---|
Molecular Formula | C₁₂H₁₃NO₆S |
Molecular Weight | 299.30 g/mol |
CAS Number | 1082837-93-1 |
Predicted Boiling Point | 640.3 ± 55.0 °C |
Density | 1.423 ± 0.06 g/cm³ |
Biological Activity Overview
The biological activities of benzoxazine derivatives have been extensively studied, revealing their potential in various therapeutic applications:
- Antimicrobial Activity : Several studies have reported that benzoxazine derivatives exhibit significant antibacterial and antifungal properties. The presence of the sulfonyl group in the structure enhances its interaction with microbial targets.
- Anticancer Properties : Research indicates that compounds similar to this compound demonstrate cytotoxic effects against various cancer cell lines. For instance, derivatives have shown activity against MCF-7 (breast cancer) and HCT116 (colorectal cancer) cell lines through mechanisms involving apoptosis induction and cell cycle arrest.
- Anti-inflammatory Effects : The compound has also been evaluated for its anti-inflammatory properties, showing potential in reducing inflammation markers in vitro and in vivo.
Case Study 1: Anticancer Activity
In a study by Wu et al., derivatives of benzoxazole were synthesized and evaluated for their cytotoxic activity against human cancer cell lines. The study found that the introduction of acetic acid groups significantly increased the cytotoxic effects on MCF-7 and HCT116 cells . The mechanism was attributed to the inhibition of cell proliferation and induction of apoptosis.
Case Study 2: Antimicrobial Efficacy
A recent investigation into the antimicrobial properties of benzoxazine derivatives highlighted that compounds with sulfonyl groups exhibited enhanced activity against both Gram-positive and Gram-negative bacteria . The study utilized disc diffusion methods to assess efficacy, showing promising results for potential therapeutic applications.
Mechanistic Insights
The biological activities of benzoxazine derivatives can be attributed to their ability to interact with specific biological targets:
- Enzyme Inhibition : Many benzoxazine compounds act as enzyme inhibitors, disrupting critical metabolic pathways in pathogens or cancer cells.
- Receptor Modulation : The structural features allow these compounds to bind effectively to various receptors involved in inflammation and cancer progression.
Eigenschaften
IUPAC Name |
2-(6-ethylsulfonyl-3-oxo-4H-1,4-benzoxazin-2-yl)acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO6S/c1-2-20(17,18)7-3-4-9-8(5-7)13-12(16)10(19-9)6-11(14)15/h3-5,10H,2,6H2,1H3,(H,13,16)(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBNGRAMQKOOTAO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC2=C(C=C1)OC(C(=O)N2)CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.